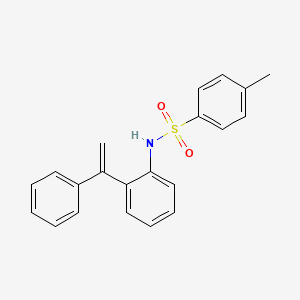
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, with additional phenyl and methyl substituents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under electrochemical oxidative conditions . This reaction is performed in a simple undivided cell, generating the desired product with high efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrochemical oxidative radical cascade cyclization is a preferred method due to its green and efficient nature .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to form seleno-benzazepines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-diphenyldiselane and various oxidizing agents such as K2S2O8 and I2 . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include seleno-benzazepines and other selenium-containing heterocycles . These products are valuable in medicinal chemistry and material science due to their unique properties .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is unique due to its ability to undergo electrochemical oxidative radical cascade cyclization, a reaction not commonly observed in similar compounds . This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and selenium-containing compounds .
Eigenschaften
Molekularformel |
C21H19NO2S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI-Schlüssel |
MVYROPVWCDLUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


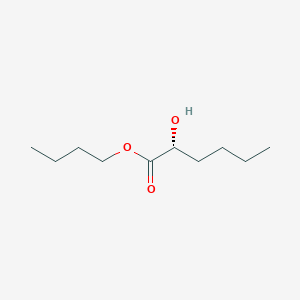
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
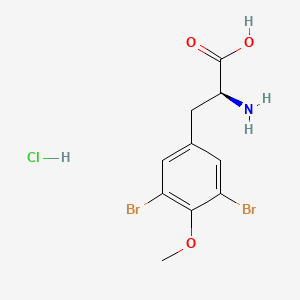
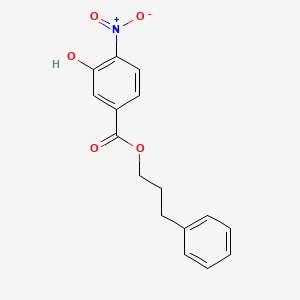
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
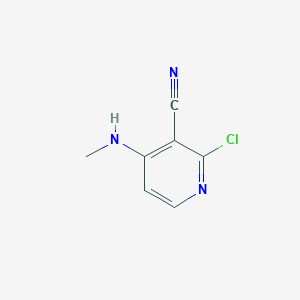
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)

![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

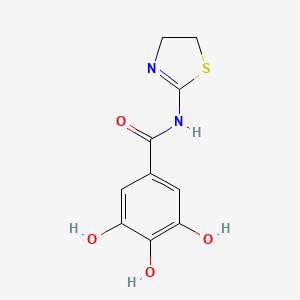
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
